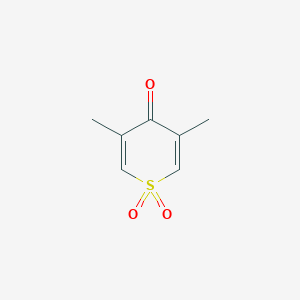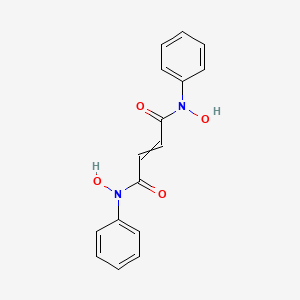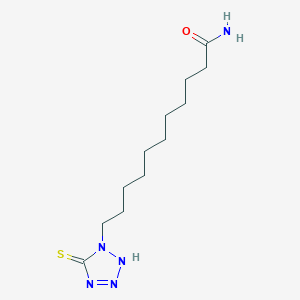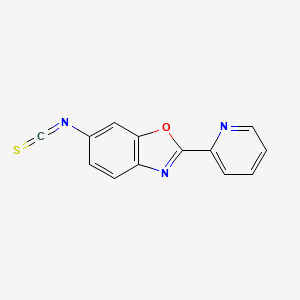
4H-Thiopyran-4-one, 3,5-dimethyl-, 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Thiopyran-4-one, 3,5-dimethyl-, 1,1-dioxide is a sulfur-containing heterocyclic compound It is a derivative of thiopyran, characterized by the presence of two methyl groups at the 3 and 5 positions and a dioxide group at the 1,1 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Thiopyran-4-one, 3,5-dimethyl-, 1,1-dioxide typically involves the oxidation of 3,5-dimethyl-4H-thiopyran-4-one. One common method is the use of hydrogen peroxide in the presence of acetic acid as an oxidizing agent. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the dioxide derivative .
Industrial Production Methods
Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
4H-Thiopyran-4-one, 3,5-dimethyl-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide group back to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted thiopyran derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4H-Thiopyran-4-one, 3,5-dimethyl-, 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex sulfur-containing heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as photosensitive semiconductors and electrochromic materials
Wirkmechanismus
The mechanism of action of 4H-Thiopyran-4-one, 3,5-dimethyl-, 1,1-dioxide involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to potential therapeutic effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-Thiopyran-4-one: The parent compound without the methyl and dioxide groups.
3,5-Dimethyl-4H-thiopyran-4-one: Lacks the dioxide group.
4H-Thiopyran-4-one, 1,1-dioxide: Lacks the methyl groups.
Uniqueness
4H-Thiopyran-4-one, 3,5-dimethyl-, 1,1-dioxide is unique due to the presence of both methyl groups and the dioxide group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
61170-13-6 |
|---|---|
Molekularformel |
C7H8O3S |
Molekulargewicht |
172.20 g/mol |
IUPAC-Name |
3,5-dimethyl-1,1-dioxothiopyran-4-one |
InChI |
InChI=1S/C7H8O3S/c1-5-3-11(9,10)4-6(2)7(5)8/h3-4H,1-2H3 |
InChI-Schlüssel |
RXLOTVFFCYYEPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CS(=O)(=O)C=C(C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methyl-4-[(oxolan-2-yl)methoxy]phenol](/img/structure/B14583280.png)


![8-Hydroxy-2,4,8-trimethyl-5-sulfanylidene-2,4-diazabicyclo[4.2.0]octan-3-one](/img/structure/B14583312.png)
![2-(4-Methylphenyl)-4H-thieno[3,2-c][1]benzopyran-4-one](/img/structure/B14583318.png)

![N-[2-(2,4,5-Trimethoxyphenyl)ethyl]benzamide](/img/structure/B14583337.png)

![Diethyl [2-(ethylsulfanyl)prop-1-en-1-yl]phosphonate](/img/structure/B14583347.png)

![Methyl 5-[2-(naphthalen-2-yl)ethenyl]thiophene-2-carboxylate](/img/structure/B14583359.png)
![Thieno[2,3-b]quinoline, 7-chloro-2,3-dihydro-4-methyl-](/img/structure/B14583365.png)
